REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:19])[CH:17]=[CH2:18].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1(C)C(C)=CC=CC=1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:16]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])(=[O:19])[CH:17]=[CH2:18] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
While the mixture was stirred under the
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a flask
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
ADDITION
|
Details
|
were dropwise added over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
a solution polymerization
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
with stirring under the
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |